molecular formula C25H20F3N3O5S B2410967 ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-18-3

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Número de catálogo: B2410967
Número CAS: 851951-18-3
Peso molecular: 531.51
Clave InChI: NIKHKJQLRRWZBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a sophisticated organic compound designed for advanced research applications in medicinal chemistry and pharmacology. This molecule is built around a thieno[3,4-d]pyridazine core, a bicyclic heteroaromatic system known for its potential to interact with various biological targets. Key functional groups include an ethyl carboxylate at the 1-position, a 4-ethoxybenzamido moiety at the 5-position, and a 4-(trifluoromethyl)phenyl group at the 3-position. The trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and modulate lipophilicity, which can influence a compound's absorption and binding affinity. Compounds within the thieno[3,4-d]pyridazine class are of significant interest in drug discovery and are frequently investigated for their potential as modulators of specific biological pathways. Researchers value this family of compounds for exploring new therapeutic strategies, particularly in areas requiring targeted enzyme or receptor inhibition. The specific mechanism of action for this compound is subject to ongoing research, but analogues in its class have been studied for their interactions with receptors such as adenosine receptors, where they may act as allosteric modulators or antagonists. This product is provided for non-human research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-3-35-17-11-5-14(6-12-17)21(32)29-22-19-18(13-37-22)20(24(34)36-4-2)30-31(23(19)33)16-9-7-15(8-10-16)25(26,27)28/h5-13H,3-4H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKHKJQLRRWZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction forms an ethoxymethyleneamino intermediate, which is then further reacted to yield the final product.

Análisis De Reacciones Químicas

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Actividad Biológica

Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-d]pyridazine ring system. The general synthetic pathway can be outlined as follows:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that incorporate various functional groups.
  • Introduction of Functional Groups : The ethoxybenzamido and trifluoromethyl groups are introduced through electrophilic aromatic substitution or similar methods.
  • Final Modifications : The carboxylate group is added to complete the structure.

Antimicrobial Activity

In vitro studies have demonstrated that ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antidiabetic Activity

Recent studies have evaluated the compound's potential as an antidiabetic agent. It was found to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

Enzyme IC50 (µM) Standard Drug IC50 (µM)
α-Glucosidase6.282.00
α-Amylase4.581.58

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay showed an IC50 value indicating strong antioxidant potential.

Assay IC50 (µM) Standard (Ascorbic Acid) IC50 (µM)
DPPH Scavenging2.360.85

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the benzamide moiety also affect potency against various biological targets.

Key Findings from SAR Studies

  • Trifluoromethyl Group : Enhances lipophilicity and may improve enzyme binding.
  • Ethoxy Group : Contributes to increased solubility and stability.
  • Thieno[3,4-d]pyridazine Core : Essential for maintaining structural integrity and biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[3,4-d]pyridazines including our compound revealed its effectiveness against drug-resistant strains of bacteria. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications.

Case Study 2: Antidiabetic Potential

In another study focusing on diabetic models, ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate was shown to lower blood glucose levels significantly in diabetic rats when administered orally at dosages correlating with its in vitro activity.

Q & A

Q. What are the standard synthetic routes for preparing thieno[3,4-d]pyridazine derivatives like this compound?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of intermediates (e.g., thiosemicarbazones with ethyl acetoacetate under acidic conditions) to form the thieno[3,4-d]pyridazine core .
  • Functionalization : Introduction of substituents (e.g., 4-ethoxybenzamido, trifluoromethylphenyl) via amidation or nucleophilic substitution .
  • Optimization : Use of refluxing ethanol or DMF as solvents, with reaction monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies using fluorescence polarization .
  • Cellular models : Cytotoxicity testing in cancer cell lines (e.g., MTT assays) .
  • Control compounds : Comparison with structurally similar derivatives lacking key groups (e.g., trifluoromethyl) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify groups (e.g., replace 4-ethoxybenzamido with nitro or bromo analogs) and evaluate potency .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like kinases .
  • Data integration : Correlate electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with activity trends .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

  • Process optimization : Transition from batch to continuous flow reactors for better temperature control and mixing .
  • Purification troubleshooting : Compare column chromatography vs. recrystallization efficiency using HPLC purity metrics .
  • DoE (Design of Experiments) : Statistical analysis of variables (e.g., catalyst loading, solvent polarity) to identify critical parameters .

Q. How can advanced spectroscopic methods resolve data discrepancies in degradation studies?

  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ester group) under accelerated stability conditions .
  • Solid-state NMR : Monitor crystallinity changes impacting stability .
  • DFT calculations : Predict degradation pathways by modeling bond dissociation energies .

Q. What methodologies assess the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KdK_d) to purified proteins .
  • Cryo-EM : Visualize binding modes in complex with large macromolecular targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does the trifluoromethyl group influence metabolic stability?

  • Microsomal assays : Compare half-life (t1/2t_{1/2}) with non-fluorinated analogs in liver microsomes .
  • CYP450 inhibition screening : Evaluate potential drug-drug interactions using fluorogenic substrates .
  • Computational modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor .

Q. What comparative studies highlight the uniqueness of this compound versus analogs?

  • Bioactivity profiling : Compare IC50_{50} values against derivatives with halogens (Br, Cl) or methoxy groups .
  • Solubility analysis : Measure logP and kinetic solubility in PBS vs. PEG-400 solutions .
  • Patent landscaping : Review existing patents on thienopyridazines to identify novel claims .

Methodological Tables

Table 1: Key Synthetic Steps and Analytical Validation

StepReaction TypeConditionsValidation Method
Core formationCyclizationH2_2SO4_4, 80°C, 12h1^1H NMR
AmidationNucleophilic substitutionDMF, RT, 6hHPLC (95% purity)
CrystallizationRecrystallizationEthanol/waterX-ray diffraction

Table 2: SAR Insights from Substituent Modifications

SubstituentBioactivity (IC50_{50}, nM)Solubility (µg/mL)
4-Ethoxybenzamido12 ± 1.58.2
4-Bromobenzamido45 ± 3.25.1
3-Methoxybenzamido28 ± 2.110.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.